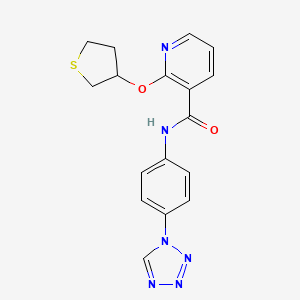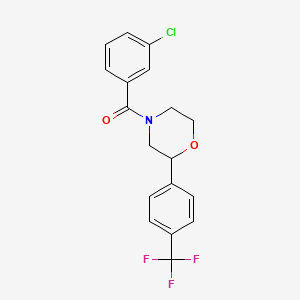
(3-Chlorophenyl)(2-(4-(trifluoromethyl)phenyl)morpholino)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Chlorophenyl)(2-(4-(trifluoromethyl)phenyl)morpholino)methanone, also known as TRPM8 antagonist AMTB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Antiviral Activity
The trifluoromethyl (TFM, -CF₃) group-containing compound has been explored for its antiviral potential. Researchers have synthesized derivatives and evaluated their efficacy against a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses . These investigations aim to identify novel antiviral agents that could combat infectious diseases.
Drug Development
Organo-fluorine chemistry, including compounds with fluorine-containing functional groups, plays a crucial role in drug development. Over 50% of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) contain fluorine . The TFM group in this compound contributes to its pharmacological activity, making it an interesting candidate for further drug development.
Synthesis of Fluazifop
The compound 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF) serves as a key intermediate in the synthesis of fluazifop, an herbicide. Fluazifop is widely used in agriculture to control grassy weeds in crops. The straightforward one-step reaction to obtain 2,5-CTF highlights its practical utility .
Propiedades
IUPAC Name |
(3-chlorophenyl)-[2-[4-(trifluoromethyl)phenyl]morpholin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClF3NO2/c19-15-3-1-2-13(10-15)17(24)23-8-9-25-16(11-23)12-4-6-14(7-5-12)18(20,21)22/h1-7,10,16H,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDAOAEALIZEQFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)C2=CC(=CC=C2)Cl)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chlorophenyl)(2-(4-(trifluoromethyl)phenyl)morpholino)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-[3-(1,3-benzothiazol-2-yl)anilino]-2-oxoethoxy]-N-[3-(1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B2461003.png)
![2-[(2-Fluorophenyl)methylsulfanyl]-1-naphthalen-2-ylsulfonyl-4,5-dihydroimidazole](/img/structure/B2461004.png)
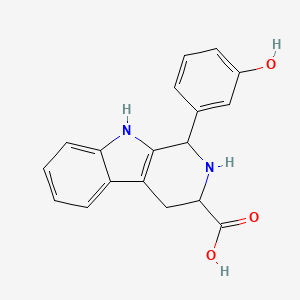
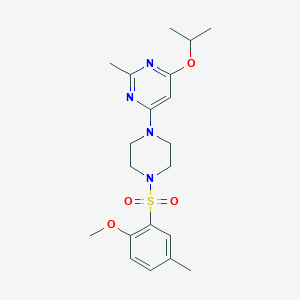
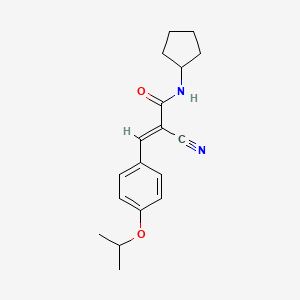

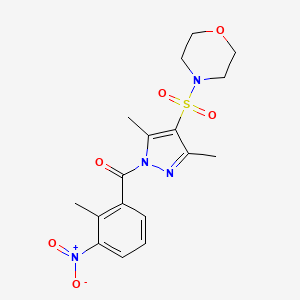

![8-fluoro-3-(3-methoxybenzyl)-5-(3-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2461018.png)
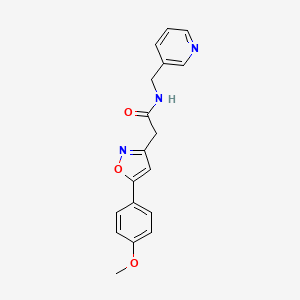


![4-[3-(4-Methoxyphenyl)isoxazol-5-yl]-1-methylpiperidin-4-ol](/img/structure/B2461022.png)
